molecular formula C10H24O6Si2 B136448 1,1-Bis(trimethoxysilylmethyl)ethylene CAS No. 143727-20-2

1,1-Bis(trimethoxysilylmethyl)ethylene

Cat. No.: B136448
CAS No.: 143727-20-2
M. Wt: 296.46 g/mol
InChI Key: HVJIVLNKGGPLCM-UHFFFAOYSA-N
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Description

1,1-Bis(trimethoxysilylmethyl)ethylene is an organosilicon compound with the molecular formula C10H24O6Si2. It is characterized by the presence of two trimethoxysilyl groups attached to a central ethylene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(trimethoxysilylmethyl)ethylene can be synthesized through several methods. One common approach involves the reaction of trimethoxysilane with an appropriate alkene under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, to facilitate the addition of the trimethoxysilyl groups to the ethylene moiety .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(trimethoxysilylmethyl)ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Bis(trimethoxysilylmethyl)ethylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Bis(trimethoxysilylmethyl)ethylene involves its ability to form stable bonds with various substrates through the trimethoxysilyl groups. These groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane linkages. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(trimethylsilylmethyl)ethylene
  • 1,1-Bis(triethoxysilylmethyl)ethylene
  • 1,1-Bis(triphenylsilylmethyl)ethylene

Uniqueness

1,1-Bis(trimethoxysilylmethyl)ethylene is unique due to its trimethoxysilyl groups, which provide distinct reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

trimethoxy-[2-(trimethoxysilylmethyl)prop-2-enyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O6Si2/c1-10(8-17(11-2,12-3)13-4)9-18(14-5,15-6)16-7/h1,8-9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJIVLNKGGPLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CC(=C)C[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623551
Record name 3,3,7,7-Tetramethoxy-5-methylidene-2,8-dioxa-3,7-disilanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143727-20-2
Record name 3,3,7,7-Tetramethoxy-5-methylidene-2,8-dioxa-3,7-disilanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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